2-(4-Hydroxyphenyl)oxirane
Overview
Description
Synthetic Routes and Reaction Conditions:
Epoxidation of 4-Hydroxyphenylacetaldehyde: One common method involves the epoxidation of 4-hydroxyphenylacetaldehyde using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding 2-(4-Hydroxyphenyl)oxirane.
Cyclization of 2-Halo-1-(4-Hydroxyphenyl)ethanol: Another method involves the reduction of 2-halo-1-(4-hydroxyphenyl)ethanone using sodium borohydride to obtain 2-halo-1-(4-hydroxyphenyl)ethanol, followed by cyclization in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves the use of optimized epoxidation reactions with high yields and purity. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Ring-Opening Reactions: this compound undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids
Catalysts: Tertiary amines, acids, bases
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products:
- β-Hydroxy derivatives
- Quinones
- Functionalized aromatic compounds
Scientific Research Applications
2-(4-Hydroxyphenyl)oxirane has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is utilized in the production of epoxy resins, which are important in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)oxirane primarily involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives with different biological and chemical properties. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
- cis-2,3-Epoxybutane
- trans-2,3-Epoxybutane
- 1,2-Epoxybutane
- 1,2,3,4-Diepoxybutane
- 3,3-Dimethylepoxybutane
Comparison: 2-(4-Hydroxyphenyl)oxirane is unique due to the presence of both an oxirane ring and a phenol group. This combination imparts distinct reactivity and properties compared to other oxirane compounds. For instance, the phenol group can engage in additional interactions, such as hydrogen bonding, which can influence the compound’s solubility and reactivity. In contrast, other oxirane compounds like 1,2-epoxybutane lack this functional group and therefore exhibit different chemical behaviors.
Properties
IUPAC Name |
4-(oxiran-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZENRVUXKMEUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917677 | |
Record name | 4-(Oxiran-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30917677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93835-83-7 | |
Record name | 4-Hydroxystyrene 7,8-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Oxiran-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30917677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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